molecular formula C24H34Cl2N2O2 B14676135 Piperidine, 1,1'-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimetyl-, dihydrochloride CAS No. 37636-20-7

Piperidine, 1,1'-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimetyl-, dihydrochloride

Cat. No.: B14676135
CAS No.: 37636-20-7
M. Wt: 453.4 g/mol
InChI Key: QADGMISMPFGCMC-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is a complex organic compound with a unique structure that includes piperidine rings and ethynyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves multiple steps. The process typically starts with the preparation of the piperidine rings, followed by the introduction of the ethynyloxy groups and the formation of the butadiyne linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: This compound has a similar butadiyne linkage but lacks the piperidine rings and ethynyloxy groups.

    1,4-Diphenyl-1,3-butadiene: This compound also features a butadiyne linkage but differs in its overall structure and functional groups.

Uniqueness

Piperidine, 1,1’-(1,3-butadiyne-1,4-diyl)bis(4-(ethynyloxy)-2,2,5-trimethyl-, dihydrochloride) is unique due to its combination of piperidine rings, ethynyloxy groups, and butadiyne linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

37636-20-7

Molecular Formula

C24H34Cl2N2O2

Molecular Weight

453.4 g/mol

IUPAC Name

4-ethynoxy-1-[4-(4-ethynoxy-2,2,5-trimethylpiperidin-1-yl)buta-1,3-diynyl]-2,2,5-trimethylpiperidine;dihydrochloride

InChI

InChI=1S/C24H32N2O2.2ClH/c1-9-27-21-15-23(5,6)25(17-19(21)3)13-11-12-14-26-18-20(4)22(28-10-2)16-24(26,7)8;;/h1-2,19-22H,15-18H2,3-8H3;2*1H

InChI Key

QADGMISMPFGCMC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CC1OC#C)(C)C)C#CC#CN2CC(C(CC2(C)C)OC#C)C.Cl.Cl

Origin of Product

United States

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